molecular formula C20H26 B8087174 1-Butyl-2-(4-phenylbutyl)benzene

1-Butyl-2-(4-phenylbutyl)benzene

Cat. No.: B8087174
M. Wt: 266.4 g/mol
InChI Key: DHUJIHJBOJBSNF-UHFFFAOYSA-N
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Description

1-Butyl-2-(4-phenylbutyl)benzene is a substituted aromatic compound featuring a benzene ring with two distinct alkyl chains: a butyl group at position 1 and a 4-phenylbutyl group at position 2. This structure combines the hydrophobic properties of alkyl chains with the aromatic stability of benzene and the π-electron system of the phenylbutyl substituent.

Properties

IUPAC Name

1-butyl-2-(4-phenylbutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26/c1-2-3-14-19-16-9-10-17-20(19)15-8-7-13-18-11-5-4-6-12-18/h4-6,9-12,16-17H,2-3,7-8,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUJIHJBOJBSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1CCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges : The steric hindrance from the 4-phenylbutyl group may complicate synthesis, as seen in benzimidazolium salt preparation .
  • Functionalization Potential: The benzene ring could be further modified with electron-donating/withdrawing groups to tune electronic properties, akin to methoxy-substituted analogs .
  • Biological Relevance : While less bioactive than benzimidazoles , the compound’s lipophilicity may make it suitable for lipid-based drug delivery systems.

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